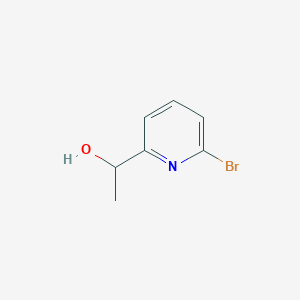

1-(6-Bromopyridin-2-yl)ethanol

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Science and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in chemical science, particularly in the realm of medicinal chemistry. rsc.orgrsc.org Its presence in numerous natural products, including vitamins and alkaloids, underscores its fundamental role in biological systems. dovepress.com In pharmaceutical development, the pyridine moiety is a key structural component in a vast number of approved drugs. rsc.orgrsc.org

The utility of the pyridine scaffold stems from several key attributes. As a polar and ionizable aromatic molecule, it can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.comresearchgate.net Furthermore, the nitrogen atom can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The versatility of the pyridine ring as a reactant and a starting material for structural modifications allows for the extensive exploration of chemical space, facilitating the discovery of new drug candidates with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. dovepress.comenpress-publisher.comresearchgate.net

The Role of Halogen Substituents in Pyridine Reactivity and Functionalization

The introduction of halogen substituents onto a pyridine ring significantly alters its electronic properties and reactivity. Due to the electronegativity of the nitrogen atom, the pyridine ring is already electron-deficient compared to benzene, making it less reactive towards electrophilic substitution. uoanbar.edu.iq The addition of a halogen atom, which is also electron-withdrawing, further deactivates the ring towards electrophiles, often requiring harsh reaction conditions for such transformations. uoanbar.edu.iqnih.gov

Conversely, this electronic-deficiency makes halopyridines more susceptible to nucleophilic substitution reactions, a feature that is highly valuable in synthetic chemistry. uoanbar.edu.iqcymitquimica.com The carbon-halogen bond serves as a versatile handle for introducing a wide array of other functional groups through various cross-coupling reactions. nih.govcymitquimica.com

Overview of 1-(6-Bromopyridin-2-yl)ethanol within the Context of Bromopyridine Alcohol Chemistry

1-(6-Bromopyridin-2-yl)ethanol belongs to the class of bromopyridine alcohols, which are characterized by a pyridine ring substituted with both a bromine atom and a hydroxyalkyl group. This particular compound features a bromo-substituent at the 6-position and an ethanol (B145695) group at the 2-position of the pyridine ring.

These compounds are valuable intermediates in organic synthesis. The alcohol moiety can be oxidized to the corresponding ketone, 1-(6-bromopyridin-2-yl)ethan-1-one, or undergo other transformations typical of alcohols. matrix-fine-chemicals.com The bromo-substituent, as previously discussed, can participate in a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. acs.org The synthesis of such pyridyl alcohols can be achieved through methods like the reduction of the corresponding acetylpyridine or via halogen-metal exchange reactions followed by the addition of an aldehyde. chemicalbook.comresearchgate.net The interplay between the bromo and alcohol functionalities within the same molecule provides a rich platform for diverse synthetic explorations.

Below is a table summarizing the key chemical identifiers for 1-(6-Bromopyridin-2-yl)ethanol.

| Property | Value | Source(s) |

| Chemical Name | 1-(6-Bromopyridin-2-yl)ethanol | lookchem.comsigmaaldrich.com |

| CAS Number | 139163-56-7 | lookchem.comambeed.com |

| Molecular Formula | C₇H₈BrNO | lookchem.combldpharm.com |

| Molecular Weight | 202.05 g/mol | sigmaaldrich.combldpharm.com |

| IUPAC Name | 1-(6-bromo-2-pyridinyl)ethanol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLKOZYBCJFJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453846 | |

| Record name | 1-(6-bromopyridin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139163-56-7 | |

| Record name | 6-Bromo-α-methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139163-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-bromopyridin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Bromo-2-pyridinyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 6 Bromopyridin 2 Yl Ethanol and Its Precursors

Strategies for the Preparation of 6-Bromopyridine-2-yl Ketone Intermediates

The synthesis of the pivotal intermediate, 1-(6-bromopyridin-2-yl)ethanone, is achievable through several distinct chemical pathways. These methods primarily involve direct acylation, organometallic cross-coupling reactions, and transformations from other functionalized pyridine (B92270) derivatives.

Direct Acylation Routes for 1-(6-Bromopyridin-2-yl)ethanone Synthesis

Direct acylation methods offer a straightforward approach to introduce the acetyl group onto the pyridine ring. One documented method involves the reaction of 3-bromopyridine (B30812) with an oxidizing agent to form 3-bromopyridine oxide. google.com This intermediate is then subjected to an acylation reaction with acetic anhydride (B1165640) in the presence of a Lewis acid, such as aluminum trichloride, to yield 1-(3-bromopyridin-2-yl)ethanone. google.com While this method is effective, it is important to note the regioselectivity of the acylation step.

Another approach involves the lithiation of a dibromopyridine precursor. For instance, the treatment of 2,6-dibromopyridine (B144722) with tert-butyllithium (B1211817) at low temperatures generates a lithiated intermediate, which can then be acylated with N,N-dimethylacetamide to afford 1-(6-bromopyridin-2-yl)ethanone. unam.mxunam.mx

| Precursor | Reagents | Product | Yield (%) |

| 3-Bromopyridine | 1. Acetic acid, Hydrogen peroxide 2. Acetic anhydride, Aluminum trichloride | 1-(3-Bromopyridin-2-yl)ethanone | 93 |

| 2,6-Dibromopyridine | 1. t-BuLi 2. N,N-dimethylacetamide | 1-(6-Bromopyridin-2-yl)ethanone | Not specified |

Organometallic Approaches for C-C Bond Formation at the Pyridine 2-Position

Organometallic cross-coupling reactions provide a versatile and powerful tool for constructing the carbon-carbon bond between the pyridine ring and the acetyl group. A common strategy involves the reaction of a halogenated pyridine with an organometallic reagent.

For instance, 2-acetyl-6-bromopyridine (B57736) is a commercially available starting material and can be synthesized via methods that fall under this category. acs.org A specific example is the reaction of 2,6-dibromopyridine with a suitable organolithium reagent followed by quenching with an acetylating agent. unam.mxunam.mx The selective reaction at one of the bromine atoms allows for the introduction of the acetyl group.

Furthermore, Suzuki coupling reactions can be employed. Starting from 2,5-dibromopyridine, lithiation followed by acetylation yields 5-acetyl-2-bromopyridine. mdpi.com This intermediate can then undergo a Suzuki coupling with a suitable boronic acid to introduce various substituents at the 6-position, although this is a multi-step process to arrive at a substituted pyridine ketone. mdpi.com

| Pyridine Precursor | Organometallic Reagent/Reaction | Acetylating Agent | Product |

| 2,6-Dibromopyridine | t-BuLi | N,N-dimethylacetamide | 1-(6-Bromopyridin-2-yl)ethanone |

| 2,5-Dibromopyridine | n-BuLi | N,N-dimethylacetamide | 5-Acetyl-2-bromopyridine |

Transformations from Other Pyridine Derivatives to Halogenated Ketones

The synthesis of halogenated pyridine ketones can also be achieved by modifying other pyridine derivatives. For example, a method for producing pyridine derivatives substituted at the 2-position with a chloroalkyl group has been described, which could potentially be adapted. google.com Another general method involves the reaction of 2-halogenated N-heterocycles with various reagents under mild conditions to synthesize pyridine ketones. researchgate.net

A notable transformation involves the base-induced conversion of picoline derivatives. nih.gov The methyl group of a picoline can be deprotonated using a strong base like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), followed by reaction with an ester or another acylating agent to form the corresponding ketone. nih.gov While this is a general method, its application to the synthesis of 1-(6-bromopyridin-2-yl)ethanone would require starting with 6-bromo-2-picoline.

Reduction Methodologies for the Conversion of Ketones to 1-(6-Bromopyridin-2-yl)ethanol

The final step in the synthesis of 1-(6-bromopyridin-2-yl)ethanol is the reduction of the ketone precursor, 1-(6-bromopyridin-2-yl)ethanone. This transformation can be achieved using various reducing agents, with a significant focus on stereoselective methods to obtain enantiomerically pure or enriched alcohols.

Catalytic Asymmetric Reduction for Enantioselective Synthesis of Chiral 1-(6-Bromopyridin-2-yl)ethanol

Catalytic asymmetric reduction is a highly efficient method for producing chiral alcohols. This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reduction.

A highly effective system for the asymmetric reduction of 1-(6-bromopyridin-2-yl)ethanone (4) utilizes a RuCl(S,S)-Tsdpen catalyst with a mixture of formic acid and triethylamine (B128534) (HCO2H/Et3N) as the hydrogen source. thieme-connect.com This method yields (S)-(6-bromopyridin-2-yl)ethanol with a high yield and enantiomeric excess (ee). thieme-connect.com To obtain the enantiomerically pure alcohol, the resulting product can be further purified through the formation and recrystallization of its camphanate ester. thieme-connect.com

| Ketone Substrate | Catalyst | Hydrogen Source | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1-(6-Bromopyridin-2-yl)ethanone | RuCl(S,S)-Tsdpen | HCO2H/Et3N | (S)-1-(6-Bromopyridin-2-yl)ethanol | 97 | 87 |

Biocatalysis, particularly the use of enzymes, has emerged as a powerful and environmentally friendly approach for the enantioselective reduction of ketones. researchgate.net Alcohol dehydrogenases (ADHs) are a class of enzymes that have been extensively used for this purpose. mdpi.comgoogle.com

The reduction of substituted acetophenones using various microorganisms or isolated enzymes has been widely studied. google.comnih.gov For instance, certain yeast strains and other fungi have been shown to effectively reduce acetophenone (B1666503) derivatives to their corresponding chiral alcohols. nih.gov Specifically, the bioreduction of 2-acetylpyridine (B122185) has been demonstrated using bean seeds as a crude source of reductase enzymes, yielding (R)-1-(pyridin-2-yl)ethanol in enantiopure form with certain bean varieties. researchgate.net

The use of commercially available or "in-house" produced alcohol dehydrogenases, often overexpressed in E. coli, provides a more controlled and efficient method for the stereoselective reduction of ketones. mdpi.com These enzymatic reductions typically require a cofactor such as NADPH, which can be regenerated in situ using a secondary enzyme system, for example, glucose dehydrogenase (GDH). mdpi.comgoogle.com The choice of enzyme can often dictate the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol. mdpi.com While specific examples of the biocatalytic reduction of 1-(6-bromopyridin-2-yl)ethanone are not extensively detailed in the provided context, the general applicability of these methods to substituted acetophenones suggests their potential for the synthesis of enantiomerically pure 1-(6-bromopyridin-2-yl)ethanol. mdpi.comnih.govosdd.net

| Enzyme Source | Substrate Type | Cofactor System | Product Configuration |

| Alcohol Dehydrogenases (various) | Substituted Acetophenones | NADPH (often with regeneration system) | (R)- or (S)-alcohols |

| Bean seeds (e.g., bayo, black) | 2-Acetylpyridine | Endogenous | (R)-1-(Pyridin-2-yl)ethanol |

Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

The asymmetric reduction of prochiral ketones is a powerful strategy for producing enantiomerically pure secondary alcohols. This is achieved through either direct hydrogenation using hydrogen gas or transfer hydrogenation, which employs a hydrogen donor molecule. These reactions rely on chiral transition metal catalysts, often from the platinum group metals like ruthenium, rhodium, and iridium, to control the stereochemical outcome. sioc-journal.cnrsc.orgsioc-journal.cn The coordination of the pyridine nitrogen in substrates like 1-(6-bromopyridin-2-yl)ethanone can present a challenge, but effective catalytic systems have been developed to overcome this. researchgate.net

Research has demonstrated the successful asymmetric reduction of 1-(6-bromopyridin-2-yl)ethanone to yield (S)-1-(6-bromopyridin-2-yl)ethanol. thieme-connect.com This transformation achieved a high yield of 97% with an enantiomeric excess (ee) of 87%. thieme-connect.com For enhanced enantiopurity, the resulting alcohol can be further resolved by preparing a corresponding camphanate ester. thieme-connect.com In a complementary approach, the (R)-enantiomer of 1-(6-bromopyridin-2-yl)ethanol has been obtained in 98% ee through a dynamic kinetic resolution process involving a chemoenzymatic method. researchgate.net

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, often employing hydrogen sources like isopropanol (B130326) or sodium formate. academie-sciences.frrsc.org Ruthenium(II)-chitosan, for example, has been utilized as an enantioselective catalyst for the transfer hydrogenation of various N-heterocyclic ketones. d-nb.info While 1-(6-bromopyridin-2-yl)ethanone was not specifically detailed in this study, the results for analogous acetylpyridines highlight the viability of this method. d-nb.info The efficiency of such reactions is sensitive to conditions including temperature, catalyst loading, and reaction time. d-nb.info

Table 1: Asymmetric Transfer Hydrogenation of Acetylpyridines using Ru-CS Catalyst d-nb.info Reaction conditions vary in catalyst loading, temperature, and time to optimize conversion.

Non-Stereoselective Reduction Methods

When a racemic mixture of 1-(6-Bromopyridin-2-yl)ethanol is sufficient, simpler, non-stereoselective reduction methods are employed. These techniques are typically robust, high-yielding, and utilize more common and less expensive reagents.

Hydride-Based Reductions (e.g., Sodium Borohydride)

Sodium borohydride (B1222165) (NaBH₄) is a widely used and selective reducing agent that efficiently converts ketones to secondary alcohols. masterorganicchemistry.com It is known for its mild reaction conditions and compatibility with various functional groups. The synthesis of the isomeric compound, 1-(6-bromopyridin-3-yl)ethanol (B190142), has been accomplished with a 97% yield by treating 3-acetyl-6-bromopyridine with sodium borohydride in an ethanol (B145695)/water solvent system at room temperature. chemicalbook.com This high-yielding transformation demonstrates a reliable and straightforward method that is directly applicable to the reduction of 1-(6-bromopyridin-2-yl)ethanone to produce the desired racemic alcohol.

Catalytic Hydrogenation

Catalytic hydrogenation with hydrogen gas over a metal catalyst, in the absence of a chiral ligand, is another standard method for the reduction of ketones to produce racemic alcohols. Common catalysts for this purpose include palladium on carbon (Pd/C) and Raney Nickel. google.com This method is often clean and efficient, with the primary byproduct being water, leading to simple product isolation. The precursor, 2-acetyl-6-bromopyridine, can be effectively reduced to racemic 1-(6-bromopyridin-2-yl)ethanol using these standard catalytic hydrogenation conditions.

Alternative Synthetic Pathways to 1-(6-Bromopyridin-2-yl)ethanol

Beyond the direct reduction of the corresponding ketone, other synthetic strategies can be employed to construct the target molecule or its key precursors.

Synthesis via Pyridylcarbene Intermediates

The synthesis of substituted pyridines through pathways involving pyridylcarbene intermediates is a known, albeit less common, strategy. These highly reactive intermediates can be generated from various precursors, such as pyridyl diazo compounds or by α-elimination reactions. Once formed, the carbene can undergo a variety of transformations, including C-H insertion, cyclopropanation, or rearrangement reactions. In principle, a suitably substituted pyridylcarbene could be designed to rearrange or react with an appropriate substrate to form the 1-hydroxyethyl side chain, though specific examples for the direct synthesis of 1-(6-Bromopyridin-2-yl)ethanol via this route are not prominently documented in the literature.

Coupling Reactions Involving Halopyridines and Relevant Substrates

Modern cross-coupling reactions provide a powerful and modular approach to synthesizing substituted pyridines. The bromine atom on the pyridine ring is well-suited for a variety of palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netchemicalbook.comacs.org

A key precursor, 2-acetyl-6-bromo-pyridine, can itself be synthesized from 2,6-dibromopyridine. google.com This involves a halogen-metal exchange using n-butyllithium followed by quenching the resulting lithiated pyridine with an acetylating agent like N,N-dimethylformamide (DMF). google.com This initial coupling step sets the stage for the subsequent reduction to the target alcohol.

Furthermore, the bromine atom on 1-(6-bromopyridin-2-yl)ethanone or the final alcohol product can be used as a handle for further functionalization. For instance, Sonogashira coupling of 1-(6-bromopyridin-2-yl)ethanone with trimethylsilylacetylene (B32187) has been reported, demonstrating the reactivity of the bromide. chemicalbook.com Similarly, Suzuki coupling reactions are commonly used to introduce aryl or other groups at the 6-position of the pyridine ring, highlighting the versatility of this brominated scaffold for building more complex molecules. researchgate.netthieme-connect.com

Table of Mentioned Chemical Compounds

Preparation from 6-Bromopyridin-2-ol and Ethyl Bromide

The reaction between 6-bromopyridin-2-ol and ethyl bromide is a notable pathway in the synthesis of pyridine derivatives. However, it is important to clarify that this reaction leads to the formation of 2-bromo-6-ethoxypyridine (B184077) rather than 1-(6-Bromopyridin-2-yl)ethanol. The compound 6-bromopyridin-2-ol exists in tautomeric equilibrium with its pyridone form, 6-bromo-2-pyridone. The alkylation reaction occurs on the oxygen atom of the pyridinol tautomer or the nitrogen atom of the pyridone tautomer. In nonpolar solvents, O-alkylation is selectively favored. clockss.org

A general and high-yield method for the O-alkylation of bromo-2-pyridones involves using silver carbonate as a base in a nonpolar solvent. clockss.org This approach has been successfully applied to synthesize various bromo-2-alkoxypyridines. clockss.org

Reaction Scheme: The reaction proceeds by stirring a mixture of the bromo-2-pyridone, silver carbonate, and the alkyl halide in a suitable solvent.

Reactants: 6-Bromopyridin-2-ol (or 6-bromo-2-pyridone), Ethyl Bromide, Silver Carbonate

Solvent: Benzene

Conditions: The mixture is stirred at a moderate temperature (40-50 °C) for approximately 24 hours in the dark to prevent side reactions. clockss.org

Work-up: After the reaction is complete, the mixture is cooled, and the silver salts are removed by filtration. The filtrate is then washed with a dilute sodium bicarbonate solution and water. The organic solvent is evaporated, and the crude product is purified. clockss.org

This method is superior to other routes, such as the mono-displacement reaction of dibromopyridines, as it avoids the formation of disubstituted by-products and starts from more readily available materials. clockss.org The resulting product, 2-bromo-6-ethoxypyridine, is a key intermediate that can be used in further synthetic steps. nih.gov

Purification and Characterization Techniques for Synthetic Products

The purification and characterization of synthetic products like 1-(6-Bromopyridin-2-yl)ethanol are essential to ensure the identity, purity, and structure of the compound. A variety of standard laboratory techniques are employed for this purpose.

Purification: Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and by-products. Common purification techniques include:

Column Chromatography: This is a widely used method for purifying compounds like 1-(6-Bromopyridin-2-yl)ethanol and its precursors. thieme-connect.comchemicalbook.com The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel (SiO₂). A solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is passed through the column. thieme-connect.comchemicalbook.com Components of the mixture separate based on their differing affinities for the stationary and mobile phases. For (S)-(6-Bromopyridin-2-yl)ethanol, a hexane-EtOAc (1:1) system has been used effectively. thieme-connect.com

Recrystallization: This technique is used to purify solid compounds. For chiral compounds, it can also be used to separate diastereomeric mixtures. For example, the camphanate ester of 1-(6-Bromopyridin-2-yl)ethanol was purified by recrystallization from a hexane-chloroform mixture to obtain a diastereomerically pure form. thieme-connect.com

Distillation: For liquid products, particularly intermediates like bromo-2-alkoxypyridines, bulb-to-bulb distillation under vacuum can be an effective purification method after initial chromatographic separation. clockss.org

Extraction and Washing: A standard work-up procedure involves partitioning the reaction mixture between an organic solvent and water. The organic layer is washed with brine and dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate before the solvent is evaporated. chemicalbook.comchemicalbook.com

Characterization: Once purified, the compound's identity and structure are confirmed using various spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: This technique provides information about the number and environment of hydrogen atoms in the molecule. For instance, the ¹H-NMR spectrum of the related isomer 1-(6-bromopyridin-3-yl)ethanol shows characteristic signals for the aromatic protons, the methine proton (CH-OH), and the methyl protons. chemicalbook.com

¹³C-NMR: This method provides information about the carbon skeleton of the molecule. The ¹³C-NMR spectrum for the precursor, 1-(6-bromopyridin-2-yl)ethanone, has been documented. spectrabase.com For the related ethyl 2-(6-bromopyridin-2-yl)acetate, the ¹³C-NMR spectrum shows distinct peaks for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons. ntu.edu.sg

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which helps in confirming the molecular formula. ntu.edu.sg Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile compounds. spectrabase.com

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of a compound and can also be used for chiral separations to determine the enantiomeric excess (ee). thieme-connect.comambeed.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a higher-resolution version of HPLC, offering faster and more efficient separations. ambeed.com

Other Techniques:

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule, such as the O-H stretch of the alcohol group and C-Br stretch. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Br) in the compound, which is used to verify the empirical formula. rsc.org

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can determine the precise three-dimensional structure of the molecule. researchgate.net

| Technique | Purpose | Example Application | Reference |

| Column Chromatography | Purification of crude product | Separation on silica gel with hexane/ethyl acetate eluent | thieme-connect.com, chemicalbook.com |

| Recrystallization | Purification of solids, separation of diastereomers | Purification of the camphanate ester of the target compound | thieme-connect.com |

| ¹H-NMR | Structural elucidation (proton environment) | Characterization of the related isomer 1-(6-bromopyridin-3-yl)ethanol | chemicalbook.com |

| ¹³C-NMR | Structural elucidation (carbon framework) | Characterization of the precursor 1-(6-bromopyridin-2-yl)ethanone | spectrabase.com |

| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and formula | HRMS used to confirm the formula of Ethyl 2-(6-bromopyridin-2-yl)acetate | ntu.edu.sg |

| HPLC/UPLC | Purity assessment and chiral separation | Analysis of 1-(6-Bromopyridin-2-yl)ethanol | ambeed.com |

| Elemental Analysis | Verification of elemental composition | Analysis of related pyridine derivatives | rsc.org |

Chemical Reactivity and Transformation of 1 6 Bromopyridin 2 Yl Ethanol

Reactions Involving the Hydroxyl Group

The secondary alcohol functional group in 1-(6-Bromopyridin-2-yl)ethanol is amenable to a variety of classical alcohol reactions, including oxidation, esterification, and etherification. These transformations are fundamental in organic synthesis for functional group manipulation and for the preparation of derivatives with altered physical and biological properties.

Oxidation Reactions to Corresponding Ketones

The secondary alcohol of 1-(6-Bromopyridin-2-yl)ethanol can be readily oxidized to the corresponding ketone, 1-(6-bromopyridin-2-yl)ethanone. This transformation is a common and crucial step in synthetic organic chemistry. scirp.orgnih.gov A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions, scale, and tolerance of other functional groups. scirp.orgnih.gov

Common reagents for the oxidation of secondary alcohols include chromium-based reagents like Pyridinium chlorochromate (PCC) and reagents used in Swern or Dess-Martin periodinane oxidations. nih.govmdpi.com These methods are generally efficient and proceed under mild conditions, which is advantageous for preserving the integrity of the bromopyridine ring. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom, resulting in the formation of a carbon-oxygen double bond. scirp.org

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1-(6-Bromopyridin-2-yl)ethanol | Pyridinium chlorochromate (PCC) | 1-(6-bromopyridin-2-yl)ethanone | Oxidation |

| 1-(6-Bromopyridin-2-yl)ethanol | Dess-Martin Periodinane | 1-(6-bromopyridin-2-yl)ethanone | Oxidation |

| 1-(6-Bromopyridin-2-yl)ethanol | Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 1-(6-bromopyridin-2-yl)ethanone | Oxidation |

Esterification and Etherification Reactions

The hydroxyl group of 1-(6-Bromopyridin-2-yl)ethanol can undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, to form the corresponding esters. chemguide.co.uklibretexts.orgresearchgate.net For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 1-(6-bromopyridin-2-yl)ethyl acetate (B1210297). researchgate.netuni.edu This reaction proceeds via nucleophilic acyl substitution, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the anhydride. libretexts.org

Etherification can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.org This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide. youtube.com The resulting nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the corresponding ether, such as 2-(1-methoxyethyl)-6-bromopyridine. wikipedia.orgmasterorganicchemistry.com

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 1-(6-Bromopyridin-2-yl)ethanol | Acetic Anhydride, Pyridine | 1-(6-bromopyridin-2-yl)ethyl acetate | Esterification |

| 1-(6-Bromopyridin-2-yl)ethanol | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 2-(1-Methoxyethyl)-6-bromopyridine | Williamson Ether Synthesis |

Derivatization for Chiral Resolution

Since 1-(6-Bromopyridin-2-yl)ethanol possesses a chiral center at the carbon bearing the hydroxyl group, it exists as a racemic mixture of two enantiomers. The separation of these enantiomers, known as chiral resolution, can be accomplished by derivatizing the alcohol with a chiral resolving agent. libretexts.org A common strategy involves reacting the racemic alcohol with an enantiomerically pure chiral carboxylic acid, such as (R)-(-)-mandelic acid, to form a mixture of diastereomeric esters. rsc.orgmissouri.edu

These diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention) and can therefore be separated by conventional methods like fractional crystallization or chromatography. libretexts.orgnih.gov Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure (R)- and (S)-1-(6-Bromopyridin-2-yl)ethanol and recover the chiral auxiliary. libretexts.org

Reactions Involving the Bromine Substituent on the Pyridine Ring

The bromine atom at the 6-position of the pyridine ring is a versatile handle for introducing molecular complexity through various cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the parent molecule.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Cross-coupling reactions are powerful tools in organic synthesis for constructing C-C bonds. nih.gov The bromo-substituent on the pyridine ring of 1-(6-Bromopyridin-2-yl)ethanol makes it an excellent substrate for several such transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions typically employ a transition metal catalyst, most commonly palladium, to facilitate the coupling between the bromopyridine (an organohalide electrophile) and a suitable nucleophilic partner. nih.govlibretexts.org

Suzuki-Miyaura Reaction : Couples the bromopyridine with an organoboron reagent, such as a boronic acid or ester, to form a biaryl compound. libretexts.orgresearchgate.netbeilstein-journals.org

Heck Reaction : Involves the reaction of the bromopyridine with an alkene, such as styrene, to create a new substituted alkene. researchgate.netresearchgate.netnih.govsctunisie.org

Sonogashira Reaction : Forms a C-C bond between the bromopyridine and a terminal alkyne, yielding an arylalkyne. rsc.orgbeilstein-journals.orgresearchgate.netscirp.org

Palladium catalysis is central to the modern application of these cross-coupling reactions due to its high efficiency, functional group tolerance, and the predictability of its catalytic cycles. nih.govmdpi.com The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. libretexts.org

For the Suzuki-Miyaura coupling of 1-(6-Bromopyridin-2-yl)ethanol, a palladium(0) catalyst first undergoes oxidative addition into the C-Br bond. The resulting palladium(II) complex then undergoes transmetalation with a boronic acid (in the presence of a base) followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org Similar catalytic cycles operate for the Heck and Sonogashira reactions, with variations in the coupling partner and specific mechanistic steps. nih.govscirp.org The hydroxyl group of the ethanol (B145695) substituent is generally well-tolerated under the typical conditions for these reactions. scirp.orgnih.gov

| Reaction | Coupling Partner | Catalyst System (Example) | Base | Solvent | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | Dioxane/Water or Toluene | 1-(6-Phenylpyridin-2-yl)ethanol |

| Heck | Styrene | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃) | Triethylamine (B128534) (Et₃N) or K₂CO₃ | DMF or Acetonitrile | 1-(6-((E)-2-Phenylvinyl)pyridin-2-yl)ethanol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ with CuI co-catalyst | Triethylamine (Et₃N) or Piperidine (B6355638) | THF or DMF | 1-(6-(Phenylethynyl)pyridin-2-yl)ethanol |

Nickel-Catalyzed Cross-Couplings

The carbon-bromine bond at the C6 position of the pyridine ring is a key site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. While palladium is a common catalyst for such transformations, nickel catalysis offers a cost-effective and highly effective alternative for constructing new carbon-carbon and carbon-heteroatom bonds. nih.govsemanticscholar.orgescholarship.orgresearchgate.netdntb.gov.ua Nickel catalysts are particularly adept at activating aryl bromides for coupling reactions. nih.govsemanticscholar.org

One of the most prominent examples is the Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide. organic-chemistry.orgwikipedia.orglibretexts.orgharvard.edu For a substrate like 1-(6-bromopyridin-2-yl)ethanol, a nickel-catalyzed Suzuki reaction would involve coupling with a boronic acid or its ester to form a 6-aryl- or 6-vinyl-substituted pyridine derivative. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Ni(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. semanticscholar.org

The reaction conditions for such couplings are crucial. A typical setup involves a nickel precursor like NiCl₂(dppp) or NiBr₂, a suitable ligand (e.g., bidentate phosphines), a base to activate the boronic acid, and a solvent. researchgate.net The presence of the hydroxyl group in 1-(6-bromopyridin-2-yl)ethanol may necessitate its protection, although many modern catalytic systems exhibit high functional group tolerance. nih.gov

| Reaction | Catalyst System | Coupling Partner | Base | Product Type |

| Suzuki-Miyaura | Ni(0) complex (e.g., from NiBr₂ + reductant) | Aryl/Vinyl Boronic Acid | K₂CO₃, Cs₂CO₃ | 6-Aryl/Vinyl-2-pyridinylethanol |

| Buchwald-Hartwig | Ni(0) complex + Ligand | Amine, Alcohol | NaOt-Bu, K₃PO₄ | 6-Amino/Alkoxy-2-pyridinylethanol |

| Sonogashira | Ni/Cu co-catalyst | Terminal Alkyne | Amine Base (e.g., Et₃N) | 6-Alkynyl-2-pyridinylethanol |

This table represents potential Nickel-catalyzed cross-coupling reactions for 1-(6-Bromopyridin-2-yl)ethanol based on established methodologies.

Nucleophilic Aromatic Substitution Reactions

Aromatic rings are generally nucleophilic; however, the presence of the electronegative nitrogen atom in the pyridine ring makes it electron-deficient and thus susceptible to nucleophilic attack, especially when a good leaving group like bromide is present. fishersci.seyoutube.commasterorganicchemistry.compressbooks.pub This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is a key transformation for 1-(6-bromopyridin-2-yl)ethanol. fishersci.semasterorganicchemistry.com

The SNAr mechanism typically involves two steps: addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. pressbooks.pubnih.gov The electron-deficient nature of the pyridine ring helps to stabilize the negative charge of the intermediate. pressbooks.pub

Common nucleophiles for this reaction include amines, alkoxides, and thiolates. For instance, reacting 1-(6-bromopyridin-2-yl)ethanol with an amine, often at elevated temperatures, would yield the corresponding 6-amino-substituted pyridine derivative. youtube.comgeorgiasouthern.edu The reaction is typically carried out in a polar solvent and may require a base to deprotonate the nucleophile or neutralize the HBr byproduct. fishersci.se

| Nucleophile | Reagent Example | Solvent | Product |

| Amine | R₂NH | DMSO, NMP | 1-(6-(Dialkylamino)pyridin-2-yl)ethanol |

| Alkoxide | RONa | THF, DMF | 1-(6-Alkoxypyridin-2-yl)ethanol |

| Thiolate | RSNa | Ethanol | 1-(6-(Alkylthio)pyridin-2-yl)ethanol |

This table illustrates potential SNAr reactions for 1-(6-Bromopyridin-2-yl)ethanol.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.orgwikiwand.com For 1-(6-bromopyridin-2-yl)ethanol, this typically involves reacting the C-Br bond with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium). wikipedia.orgwikiwand.comharvard.eduprinceton.edu

The reaction proceeds rapidly, even at very low temperatures, to replace the bromine atom with a lithium atom, generating a highly reactive 6-lithiopyridin-2-yl intermediate. harvard.edu This lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the 6-position.

A significant challenge in performing a metal-halogen exchange on 1-(6-bromopyridin-2-yl)ethanol is the presence of the acidic hydroxyl proton. nih.gov Organolithium reagents are strong bases and would preferentially deprotonate the alcohol to form a lithium alkoxide. To circumvent this, a common strategy involves using two or more equivalents of the alkyllithium reagent: the first equivalent deprotonates the alcohol, and the second performs the metal-halogen exchange. Alternatively, a combination of a Grignard reagent (like i-PrMgCl) to deprotonate the alcohol followed by an alkyllithium reagent for the exchange can be employed. nih.gov

| Reagent(s) | Electrophile (E+) | Intermediate | Final Product |

| 2.2 eq n-BuLi | CO₂ then H₃O⁺ | 6-Lithiopyridinyl-dianion | 6-(1-Hydroxyethyl)picolinic acid |

| 2.2 eq n-BuLi | DMF then H₃O⁺ | 6-Lithiopyridinyl-dianion | 6-(1-Hydroxyethyl)picolinaldehyde |

| 1.1 eq i-PrMgCl, then 1.1 eq n-BuLi | R₂C=O then H₃O⁺ | 6-Lithiopyridinyl-magnesium alkoxide | 1-(6-(Hydroxy(dialkyl)methyl)pyridin-2-yl)ethanol |

This table provides examples of metal-halogen exchange followed by electrophilic quench for 1-(6-Bromopyridin-2-yl)ethanol.

Reactions Involving the Pyridine Nitrogen Atom

N-Oxidation Reactions

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and undergo oxidation. This reaction typically employs a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this transformation. researchgate.netorganic-chemistry.orgnih.gov The reaction converts the pyridine into a pyridine N-oxide.

The resulting N-oxide significantly alters the electronic properties of the aromatic ring. The N-oxide group is electron-donating through resonance but electron-withdrawing through induction. This modification can influence the regioselectivity of subsequent reactions on the pyridine ring. The oxidation of 1-(6-bromopyridin-2-yl)ethanol with m-CPBA would yield 1-(6-bromo-1-oxido-pyridin-1-ium-2-yl)ethanol.

Complexation with Metal Centers

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordination to a variety of metal centers. illinoisstate.edusamipubco.com Furthermore, the hydroxyl group of the ethanol substituent can also participate in coordination, potentially forming a bidentate chelate with a metal ion. This chelation can lead to the formation of stable metallacyclic structures.

For example, 1-(6-bromopyridin-2-yl)ethanol can coordinate with transition metals like copper(II), palladium(II), platinum(II), or ruthenium(II). koreascience.kr The formation of such complexes can be a goal in itself, for applications in catalysis or materials science, or it can be an intermediate step in a metal-catalyzed reaction occurring at another site on the molecule. The coordination can activate or deactivate other parts of the molecule towards further reaction. Research on similar pyridyl-alcohol ligands has shown their ability to form one-dimensional coordination polymers with metal ions like copper. koreascience.kr

Tandem Reactions and Cascade Processes Involving Multiple Reactive Sites

The multifunctional nature of 1-(6-bromopyridin-2-yl)ethanol makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot, often without the isolation of intermediates. mdpi.com Such processes are highly efficient as they reduce waste, save time, and can lead to the rapid assembly of complex molecular architectures. mdpi.com

A potential tandem reaction could be initiated by a metal-halogen exchange at the C-Br bond. The resulting lithiated intermediate could then undergo an intramolecular reaction. For example, if the alcohol group were first oxidized to a ketone, the lithiated pyridine could attack the carbonyl carbon in an intramolecular fashion, leading to a cyclization product.

Another possibility involves an initial cross-coupling reaction followed by a transformation involving the alcohol or nitrogen. For example, a Suzuki coupling could introduce a substituent at the 6-position that contains an electrophilic site. A subsequent intramolecular nucleophilic attack by the hydroxyl group could then form a new heterocyclic ring system. These types of sequential reactions highlight the synthetic utility of 1-(6-bromopyridin-2-yl)ethanol as a building block for more complex molecules.

Stereochemical Aspects and Chiral Chemistry of 1 6 Bromopyridin 2 Yl Ethanol

Enantioselective Synthesis and Deracemization Strategies

The synthesis of enantiomerically pure 1-(6-Bromopyridin-2-yl)ethanol is crucial for its application in pharmaceuticals and fine chemicals, where often only one enantiomer exhibits the desired biological activity. Key strategies to achieve this include enantioselective synthesis, which aims to create a specific enantiomer directly, and deracemization, which converts a racemic mixture into a single, pure enantiomer.

One of the most effective and widely studied methods for obtaining enantiopure pyridyl ethanols is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture. A comprehensive study on the resolution of various racemic 1-(2-pyridyl)ethanols via lipase-catalyzed asymmetric acetylation has demonstrated the efficacy of this approach. acs.orgresearchgate.net Using Candida antarctica lipase (B570770) (CAL), the (R)-enantiomers are selectively acetylated to form (R)-acetates, leaving the unreacted (S)-alcohols with high enantiomeric purity. acs.orgresearchgate.net This enzymatic resolution is practical across a wide range of scales, from milligrams to over 10 grams. acs.orgresearchgate.net

The table below summarizes the results of lipase-catalyzed enantioselective acetylation for several 1-(2-pyridyl)ethanols, which serve as close structural analogs to 1-(6-Bromopyridin-2-yl)ethanol. The data illustrates the high enantiomeric excess (ee) achievable for both the resulting acetate (B1210297) and the unreacted alcohol.

Table 1: Lipase-Catalyzed Resolution of Racemic 1-(2-Pyridyl)ethanols

| Substrate (Analog) | Product | Conversion (%) | Enantiomeric Excess (ee) of Acetate (%) | Configuration of Acetate | Enantiomeric Excess (ee) of Alcohol (%) | Configuration of Alcohol |

|---|---|---|---|---|---|---|

| 1-(Pyridin-2-yl)ethanol | (R)-1-(Pyridin-2-yl)ethyl acetate | 51 | 97 | R | >99 | S |

| 1-(6-Methylpyridin-2-yl)ethanol | (R)-1-(6-Methylpyridin-2-yl)ethyl acetate | 52 | 95 | R | >99 | S |

| 1-(6-Ethylpyridin-2-yl)ethanol | (R)-1-(6-Ethylpyridin-2-yl)ethyl acetate | 52 | 98 | R | >99 | S |

Data sourced from a study on analogous 1-(2-pyridyl)ethanols. acs.org

Modern deracemization techniques offer an alternative with a theoretical maximum yield of 100% for a single enantiomer. These processes often involve a tandem reaction sequence, such as a highly enantioselective oxidation of one enantiomer followed by a non-enantioselective reduction of the intermediate ketone, or a combination of enantioselective oxidation and stereoselective reduction steps. Chemoenzymatic deracemization processes, which couple chemical catalysts for racemization with enzymes for stereoselective transformation, have been successfully applied to a variety of secondary alcohols.

Chiral Recognition and Resolution Techniques

Chiral recognition, the ability to differentiate between enantiomers, is the basis for their separation and analysis. For 1-(6-Bromopyridin-2-yl)ethanol, this is most commonly achieved through chiral chromatography or enzymatic methods.

Enzymatic Kinetic Resolution: As detailed in the previous section, lipase-catalyzed acetylation is a powerful resolution technique. acs.orgresearchgate.net The enzyme Candida antarctica lipase (CAL) recognizes the subtle structural differences between the (R)- and (S)-enantiomers, preferentially binding with and acetylating the (R)-form. acs.orgresearchgate.net This difference in reaction rate allows for the separation of the faster-reacting enantiomer (as its acetate derivative) from the slower-reacting one (as the unreacted alcohol), achieving high enantiomeric purity for both products. acs.orgresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable analytical and preparative tool for separating enantiomers. The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differing stability of these transient diastereomeric complexes results in different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds, including those with pyridyl moieties. For the enantiomers of 1-(6-Bromopyridin-2-yl)ethanol, a typical method would involve screening various polysaccharide-based columns (e.g., Lux Cellulose or Chiralpak series) with mobile phases consisting of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) to achieve baseline separation.

Application of Chiral 1-(6-Bromopyridin-2-yl)ethanol as a Chiral Building Block

Optically active alcohols and chiral pyridines are highly valuable intermediates, or "chiral building blocks," in the synthesis of complex, biologically active molecules such as pharmaceuticals and agrochemicals. Enantiomerically pure (R)- or (S)-1-(6-Bromopyridin-2-yl)ethanol serves as a versatile precursor, incorporating a defined stereocenter and multiple reactive sites that can be selectively functionalized.

The utility of this chiral building block stems from the distinct reactivity of its functional groups:

The Chiral Secondary Alcohol: The hydroxyl group can be used to form ethers, esters, or can be replaced with other functional groups via nucleophilic substitution, often with inversion of stereochemistry (e.g., in a Mitsunobu reaction). It can also be oxidized to the corresponding ketone if needed.

The 6-Bromo-2-pyridyl Moiety: The bromine atom on the pyridine (B92270) ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.

Sonogashira Coupling: Reaction with terminal alkynes.

By leveraging these reactions, chemists can use a single enantiomer of 1-(6-Bromopyridin-2-yl)ethanol to construct a diverse array of complex chiral molecules where the stereochemistry of the final product is directly derived from the starting alcohol.

Stereochemical Control in Downstream Transformations

A key advantage of using a chiral building block like 1-(6-Bromopyridin-2-yl)ethanol is its ability to exert stereochemical control over subsequent reactions. The existing, well-defined stereocenter can influence the stereochemical outcome of newly formed stereocenters elsewhere in the molecule, a phenomenon known as substrate-controlled stereoselectivity.

This principle has been effectively demonstrated in syntheses starting from structurally related chiral amino alcohols bearing a 2-pyridyl group. In one such strategy, enantiomerically pure β-amino alcohols are converted into chiral aziridines. The subsequent nucleophilic ring-opening of these aziridines is highly regioselective and stereospecific. The stereocenter originally from the amino alcohol directs the approach of the nucleophile, leading to the formation of vicinal diamines with a predictable and controlled stereochemistry. mdpi.com

For 1-(6-Bromopyridin-2-yl)ethanol, similar principles apply. For instance, if the alcohol is converted to a leaving group, an intramolecular nucleophilic attack from a substituent introduced via the bromo position could lead to the formation of a new chiral cyclic structure. The stereochemistry of the alcohol center would directly control the facial selectivity of this cyclization, determining the stereochemistry of the newly formed ring junctions. This substrate-directed approach is a powerful strategy for efficiently building molecular complexity with a high degree of stereochemical precision.

Computational Chemistry and Spectroscopic Analysis

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. Electronic structure calculations, such as those based on Density Functional Theory (DFT), can model the distribution and energy of electrons within 1-(6-Bromopyridin-2-yl)ethanol.

While specific peer-reviewed electronic structure calculations for 1-(6-Bromopyridin-2-yl)ethanol are not prevalent in the literature, the principles can be applied to understand its characteristics. DFT calculations would typically be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. For a molecule like 1-(6-Bromopyridin-2-yl)ethanol, the electron-withdrawing nature of the bromine atom and the pyridine (B92270) nitrogen would influence the electron density distribution across the aromatic ring and affect the HOMO-LUMO energies.

Calculations for related pyridine derivatives show that such computational models are effective in predicting molecular properties. For instance, DFT studies on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine have successfully calculated the HOMO-LUMO energy gap, which was found to be 2.3591 eV, indicating its relative stability. nih.gov These calculations also reveal how electron density is distributed, with the HOMO and LUMO often localized over the planar aromatic system. nih.gov

Table 1: Predicted Physicochemical Properties for 1-(6-Bromopyridin-2-yl)ethanol

| Property | Value | Source |

|---|---|---|

| Molar Refractivity | 42.87 | Ambeed |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | Ambeed ambeed.com |

| Log Po/w (XLOGP3) | 1.43 | Ambeed ambeed.com |

| Number of Rotatable Bonds | 1 | Ambeed ambeed.com |

| Number of H-bond Acceptors | 2 | Ambeed ambeed.com |

| Number of H-bond Donors | 1 | Ambeed ambeed.com |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating reaction mechanisms, providing insights into transition states and reaction energy profiles that are often difficult to observe experimentally. rsc.org For 1-(6-Bromopyridin-2-yl)ethanol, this could involve modeling its synthesis, such as the reduction of a corresponding ketone, or its participation in further chemical transformations.

For example, transition state theory calculations have been effectively used to explore the substituent effects on the reaction rates of various pyridine derivatives with hydroxyl radicals. oberlin.edu Such studies can determine the most likely sites of reaction and the energy barriers associated with different pathways. By applying these methods to 1-(6-Bromopyridin-2-yl)ethanol, one could predict its reactivity in various chemical environments, such as its susceptibility to nucleophilic substitution at the bromine-substituted carbon or oxidation of the alcohol group. These computational approaches are essential for optimizing reaction conditions and predicting potential byproducts in synthetic chemistry. rsc.org

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the structure of synthesized chemical compounds. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural fingerprint of 1-(6-Bromopyridin-2-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to determine the connectivity of atoms in a molecule. Although a specific experimental spectrum for 1-(6-Bromopyridin-2-yl)ethanol is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds like 1-(Pyridin-2-yl)ethanol. rsc.org

¹H NMR: The spectrum would be expected to show a doublet for the methyl protons (CH₃) coupled to the adjacent methine proton. The methine proton (CH-OH) would appear as a quartet. The hydroxyl proton (-OH) would likely be a broad singlet. The three protons on the pyridine ring would appear in the aromatic region (typically 7.0-8.5 ppm), showing characteristic coupling patterns based on their positions relative to each other and the nitrogen atom.

¹³C NMR: The spectrum would display seven distinct carbon signals. The methyl carbon would be found in the aliphatic region, while the carbon bearing the hydroxyl group would be further downfield. The five carbons of the pyridine ring would appear in the aromatic region, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.

Table 2: Experimental NMR Data for the structurally similar (S)-1-(Pyridin-2-yl)ethanol

| Spectrum Type | Chemical Shift (δ) and Multiplicity | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 1.49 (d, J = 6.8 Hz, 3H) | -CH₃ |

| 1.88 (s, 1H) | -OH | |

| 4.86 (q, J = 6.4 Hz, 1H) | -CH(OH)- | |

| 7.08–7.10 (m, 1H) | Pyridine H | |

| 7.16–7.26 (m, 3H) | Pyridine H | |

| ¹³C NMR (100 MHz, CDCl₃) | 25.2 | -CH₃ |

| 69.8 | -CH(OH)- | |

| 123.6, 125.6, 127.5, 129.8, 147.9 | Pyridine C |

Data sourced from Royal Society of Chemistry supplementary information for a related compound. rsc.org

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. docbrown.info

A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. docbrown.info

Absorptions around 2850-3000 cm⁻¹ would correspond to C-H stretching vibrations of the alkyl and aromatic parts of the molecule.

The C=N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

A C-O stretching vibration would be visible around 1050-1150 cm⁻¹.

The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers, generally between 500-600 cm⁻¹.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The monoisotopic mass of 1-(6-Bromopyridin-2-yl)ethanol is 200.97893 Da. nih.gov Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of a methyl group (CH₃), a water molecule (H₂O), or cleavage of the bond between the ethanol (B145695) substituent and the pyridine ring.

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of 1-(6-Bromopyridin-2-yl)ethanol

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.98621 | 132.3 |

| [M+Na]⁺ | 223.96815 | 144.2 |

| [M-H]⁻ | 199.97165 | 136.3 |

| [M+H-H₂O]⁺ | 183.97619 | 132.5 |

Data sourced from PubChem. uni.lu

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For 1-(6-Bromopyridin-2-yl)ethanol, rotation around the single bond connecting the ethanol group to the pyridine ring is of primary interest. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations. nih.govresearchgate.net Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pyridine nitrogen, could play a significant role in stabilizing certain conformers. nih.gov

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior. rsc.org MD simulations of 1-(6-Bromopyridin-2-yl)ethanol in a solvent (like water or ethanol) could reveal information about its solvation structure and intermolecular interactions, such as hydrogen bonding with solvent molecules. rsc.org These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its physical properties and biological interactions. Studies on other substituted pyridine derivatives have successfully used MD simulations to understand their binding mechanisms with biological targets. nih.gov

Applications in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Heterocyclic Compounds

The unique arrangement of functional groups in 1-(6-Bromopyridin-2-yl)ethanol makes it an ideal starting material for the synthesis of a range of complex heterocyclic compounds. The bromine atom provides a handle for cross-coupling reactions, while the ethanol (B145695) side chain can participate in cyclization reactions or be modified to introduce further complexity.

While direct intramolecular cyclization of 1-(6-Bromopyridin-2-yl)ethanol is not extensively documented, its derivatives are valuable precursors for creating fused heterocyclic systems. For instance, oxidation of the secondary alcohol to the corresponding ketone, 2-acetyl-6-bromopyridine (B57736), furnishes a substrate ripe for a variety of annulation strategies to form bicyclic and polycyclic frameworks.

One potential pathway involves the reaction of the acetyl derivative with a bifunctional reagent, leading to the construction of a new ring fused to the pyridine (B92270) core. Methodologies such as the Friedländer annulation or related condensation-cyclization reactions can be envisioned. Furthermore, the bromo-substituent can be utilized in post-cyclization modifications, or it can direct the regioselectivity of the initial ring-forming step. The development of novel synthetic routes allows for the creation of intricate fused systems, which are prevalent in many biologically active compounds. nih.gov

| Reaction Type | Potential Reactant for Ketone Derivative | Resulting Fused System |

| Friedländer Annulation | 2-Aminobenzaldehyde | Pyrido[2,3-b]quinoline derivative |

| Gewald Reaction | Active methylene (B1212753) nitrile and sulfur | Thieno[2,3-b]pyridine derivative |

| Hantzsch-type Synthesis | β-ketoester and an aldehyde | Dihydropyridine fused system |

These strategies highlight the potential of 1-(6-Bromopyridin-2-yl)ethanol as a masked precursor to complex fused heterocycles, a structural motif of significant interest in medicinal chemistry and materials science. nih.gov

The 2,2'-bipyridine (B1663995) unit is a privileged scaffold in coordination chemistry, forming stable complexes with a vast array of metals. These complexes are utilized in catalysis, photoredox reactions, and materials science. 1-(6-Bromopyridin-2-yl)ethanol serves as a valuable building block for asymmetrically substituted bipyridyl ligands, where the ethanol moiety can be used to tune the steric and electronic properties of the resulting ligand or to provide a secondary coordination site.

The synthesis of such ligands typically involves a metal-catalyzed cross-coupling reaction, with the bromine atom of 1-(6-Bromopyridin-2-yl)ethanol being the reactive site. Common cross-coupling strategies include:

Suzuki Coupling: Reaction with a pyridine-2-boronic acid derivative.

Stille Coupling: Reaction with a 2-(tributylstannyl)pyridine.

Negishi Coupling: Reaction with a 2-pyridylzinc reagent.

Homocoupling: Dimerization of the bromopyridine derivative, often catalyzed by nickel or palladium complexes. nih.govrsc.org

The presence of the 1-hydroxyethyl group can be advantageous, potentially modulating the reactivity of the bromo-substituent or being carried through the synthesis to be further functionalized in the final ligand. This allows for the creation of a library of bipyridyl ligands with diverse functionalities, tailored for specific applications in catalysis or materials science. rsc.org

Building Block for Natural Product Synthesis

Pyridine and its derivatives are common structural motifs in a wide range of natural products, many of which exhibit significant biological activity. While there are no prominent examples in the literature of the direct incorporation of 1-(6-Bromopyridin-2-yl)ethanol into a natural product total synthesis, its structural features make it a plausible and valuable building block.

Synthetic strategies in natural product synthesis often rely on the convergent assembly of complex fragments. rsc.org 1-(6-Bromopyridin-2-yl)ethanol could serve as a "chiral pool" starting material if used in its enantiomerically pure form, or as a versatile scaffold to be elaborated into a more complex intermediate. The bromo-group allows for its attachment to other parts of the target molecule via cross-coupling reactions, while the ethanol side chain can be modified to match the substitution pattern of the natural product.

The utility of such building blocks is a cornerstone of modern total synthesis, allowing for more efficient and flexible synthetic routes. rsc.org The application of 1-(6-Bromopyridin-2-yl)ethanol in this context remains an area with potential for future exploration.

Intermediate in the Preparation of Specialized Reagents and Catalysts

The reactivity of 1-(6-Bromopyridin-2-yl)ethanol makes it a useful intermediate in the synthesis of more complex molecules that can act as specialized reagents or ligands for organometallic catalysts. The pyridine nitrogen and the hydroxyl group can act as coordination sites for a metal, while the bromo-substituent allows for further synthetic transformations.

A notable example of a related compound's application is in the formation of "rollover" cyclometalated complexes. For instance, a ligand derived from 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine has been shown to form an unusual Iridium(III) complex. researchgate.net The synthesis of this ligand would likely proceed through a precursor structurally similar to 1-(6-Bromopyridin-2-yl)ethanol, highlighting the utility of this class of compounds in constructing ligands for organometallic chemistry. Such complexes are of interest for their potential catalytic activity and unique photophysical properties. researchgate.net

Furthermore, derivatives of 2-bromopyridine (B144113) are used to synthesize 2-methylaminopyridine amides (MAPA), which are specialized reagents. mdpi.com This suggests that 1-(6-Bromopyridin-2-yl)ethanol could be a precursor for a variety of specialized reagents and ligands, where the 6-bromo-2-pyridyl core is the key structural element.

| Catalyst/Reagent Type | Potential Derivative of 1-(6-Bromopyridin-2-yl)ethanol | Application |

| Organometallic Catalyst | Bipyridyl or other N-heterocyclic ligand | Asymmetric catalysis, cross-coupling reactions |

| Specialized Reagent | MAPA-type amide | Organic synthesis |

| Photoredox Catalyst | Iridium or Ruthenium complex with a tailored ligand | Light-induced organic transformations |

Functionalization of Complex Molecular Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the rapid diversification of complex molecules to explore structure-activity relationships (SAR). nih.gov 1-(6-Bromopyridin-2-yl)ethanol is a prime candidate for use as a building block in LSF.

The bromo-substituent enables the coupling of the 6-(1-hydroxyethyl)pyridin-2-yl moiety to a complex molecular core via a variety of cross-coupling reactions. This introduces a new vector for diversification, as the hydroxyl group of the ethanol side chain can be further modified. For example, it can be oxidized, esterified, etherified, or replaced with other functional groups, leading to a library of analogues with potentially improved biological activity or pharmacokinetic properties.

The application of LSF can significantly shorten the time required to develop new drug candidates by allowing for the modification of advanced intermediates rather than requiring a complete de novo synthesis for each new analogue. nih.govnih.gov The bifunctional nature of 1-(6-Bromopyridin-2-yl)ethanol makes it a valuable tool in this approach, providing both a reactive handle for attachment and a site for subsequent functionalization.

Potential in Medicinal Chemistry Research

Role as a Key Intermediate in Drug Discovery and Development

In the complex process of drug discovery, pharmaceutical intermediates are crucial compounds that serve as the foundational structural units for synthesizing active pharmaceutical ingredients (APIs). 1-(6-Bromopyridin-2-yl)ethanol functions as a key heterocyclic building block, valued for its 2,6-disubstituted pyridine (B92270) framework. nih.govacs.org This arrangement is a common motif in a wide array of biologically active molecules. nih.govrsc.org

The utility of this compound stems from its dual functionality. The bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. nih.gov Simultaneously, the ethanol (B145695) side chain at the 2-position can be readily oxidized to a ketone or converted into other functional groups, providing another point for modification. This strategic combination allows for the creation of complex molecular architectures from a relatively simple and accessible starting material. scitechdaily.comnews-medical.net For instance, derivatives of 2,6-disubstituted pyridines have been investigated as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease, highlighting the therapeutic relevance of scaffolds derived from such intermediates. nih.gov

Scaffold for the Development of Biologically Active Molecules

A molecular scaffold is the core structure of a compound to which various functional groups are attached to create a family of related molecules. The 2,6-disubstituted pyridine ring system derived from 1-(6-Bromopyridin-2-yl)ethanol serves as a "privileged scaffold" in medicinal chemistry. rsc.org Pyridine-containing compounds are prevalent in numerous FDA-approved drugs, demonstrating their significance and favorable properties for interacting with biological targets. nih.govrsc.orgnih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many enzymes and receptors. nih.gov This scaffold has been successfully employed in the development of molecules for various therapeutic areas, including oncology and neurodegenerative diseases. nih.govnih.gov A prominent example is the use of pyridine-based structures as potent inhibitors of tubulin polymerization, a validated target for anticancer agents. nih.govnih.govresearchgate.net By modifying the 2- and 6-positions of the pyridine ring, researchers can fine-tune the molecule's shape and electronic properties to optimize its binding affinity and selectivity for the colchicine-binding site on tubulin. nih.govresearchgate.net

Table 1: Examples of Biologically Active Scaffolds Derived from Substituted Pyridines This table is for illustrative purposes and showcases the types of activities associated with the broader class of 2,6-disubstituted pyridine scaffolds.

| Scaffold Class | Biological Target | Therapeutic Area | Representative Activity | Reference |

|---|---|---|---|---|

| Diarylpyridines | Tubulin Polymerization | Anticancer | Potent antiproliferative activity (IC50 values in the sub-micromolar range) against various cancer cell lines. | nih.gov |

| Pyrazolo[3,4-b]pyridines | Tubulin Polymerization (Colchicine Site) | Anticancer | Exhibited strong antiproliferative effects (IC50 as low as 13 nM) and disrupted microtubule networks. | researchgate.net |

| 2,6-Diaminopyridine Derivatives | β-Amyloid Aggregation | Neurodegenerative Disease (Alzheimer's) | Inhibited the aggregation of Aβ peptides, a key process in Alzheimer's pathology. | nih.gov |

| Imidazo[1,2-a]pyridines | p110α (PI3K) / Tubulin | Anticancer | Showed inhibition of tumor cell growth and cytotoxic effects against breast cancer cells. | rsc.orgnih.gov |

Strategies for Introducing the 6-Bromopyridin-2-yl-ethanol Moiety into Pharmaceutical Leads

The incorporation of the 6-bromopyridin-2-yl core into more complex molecules is primarily achieved through modern synthetic organic chemistry techniques, particularly metal-catalyzed cross-coupling reactions. nih.govwikipedia.org The bromine atom at the 6-position of the pyridine ring is an excellent handle for these transformations.

Key strategies include:

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the bromopyridine with various boronic acids or esters. researchgate.netacs.orgscispace.com It is one of the most frequently utilized reactions in medicinal chemistry for creating biaryl and heteroaryl-aryl structures. nih.gov

Other Palladium-Catalyzed Reactions: Reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions allow for the formation of carbon-carbon (alkene), carbon-carbon (alkyne), and carbon-nitrogen bonds, respectively. These methods dramatically expand the diversity of substituents that can be introduced at the 6-position.

Modification of the Ethanol Side Chain: The hydroxyl group of the ethanol moiety can be a point of diversification. It can be oxidized to a ketone, which can then undergo further reactions, or it can be converted to an ether, ester, or amine through various substitution reactions. This allows for the introduction of different linkers or pharmacophoric groups at the 2-position.

Table 2: Common Cross-Coupling Strategies for Modifying the 6-Bromo Position

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh3)4) | Organoboron Compound (R-B(OH)2) | Carbon-Carbon (Aryl-Aryl) | nih.govacs.org |

| Heck Coupling | Palladium | Alkene | Carbon-Carbon (Aryl-Alkene) | wikipedia.org |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | Carbon-Carbon (Aryl-Alkyne) | wikipedia.org |

| Buchwald-Hartwig Amination | Palladium | Amine (R-NH2) | Carbon-Nitrogen (Aryl-Amine) | |

| Carbonylative Coupling | Palladium | Organoboronic Acid + CO | Carbon-Carbon (Aryl-Ketone) | researchgate.net |

Considerations for Drug Metabolism and Pharmacokinetics (DMPK) in Designed Derivatives

When designing new drug candidates based on the 1-(6-Bromopyridin-2-yl)ethanol scaffold, it is essential to consider their Drug Metabolism and Pharmacokinetics (DMPK) properties. bioivt.comsyngeneintl.com DMPK studies investigate how the body absorbs, distributes, metabolizes, and excretes a drug, which are critical factors for its efficacy and safety. crownbio.com

Metabolism: The metabolic stability of a compound is its susceptibility to being broken down by enzymes, primarily in the liver. nih.gov The pyridine ring itself can be a site of metabolism, for instance, through oxidation by cytochrome P450 (CYP) enzymes. nih.gov The substituents introduced onto the scaffold will profoundly influence its metabolic fate. Medicinal chemists can strategically modify the molecule to block sites of unwanted metabolism. For example, replacing a metabolically labile hydrogen atom with a deuterium (B1214612) or a fluorine atom can sometimes slow down enzymatic degradation, thereby improving the drug's half-life and bioavailability. mdpi.combohrium.com

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes